(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine

Chiral purity Enantiomeric excess Procurement specification

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS 1389366-49-7, free base; CAS 2703745-91-7, hydrochloride) is a chiral α-difluoromethyl-substituted phenethylamine with the molecular formula C₉H₁₀F₃N and a molecular weight of 189.18 g/mol. The compound features a defined (S)-configuration at the benzylic carbon, a difluoromethyl (-CF₂H) group at the 3-position, and a fluorine atom at the 2-position of the phenyl ring.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
Cat. No. B12962084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)C(F)F)F)N
InChIInChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1
InChIKeyQDCZKSVDMXYQHR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: Chiral Building Block Procurement Baseline


(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine (CAS 1389366-49-7, free base; CAS 2703745-91-7, hydrochloride) is a chiral α-difluoromethyl-substituted phenethylamine with the molecular formula C₉H₁₀F₃N and a molecular weight of 189.18 g/mol [1]. The compound features a defined (S)-configuration at the benzylic carbon, a difluoromethyl (-CF₂H) group at the 3-position, and a fluorine atom at the 2-position of the phenyl ring . It belongs to the class of fluorinated chiral amines, which are valued in medicinal chemistry as synthetic intermediates for active pharmaceutical ingredients (APIs) and as building blocks for structure-activity relationship (SAR) exploration [2]. The hydrochloride salt form (MW 225.64) is also widely available and is preferred for applications requiring enhanced aqueous solubility and long-term storage stability .

Why (S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine Cannot Be Generically Substituted


Substituting this compound with a racemic mixture, the opposite enantiomer, a positional isomer, or even a different salt form introduces risks that cascade through downstream synthetic steps and biological assays. Chiral α-difluoromethyl amines exhibit enantiomer-specific interactions with biological targets, meaning the (R)-enantiomer (CAS 1389852-29-2) may have a fundamentally different pharmacological profile than the (S)-enantiomer . The 2-fluoro-3-difluoromethyl substitution pattern confers distinct electronic and steric properties compared to the 4-difluoromethyl-2-fluoro positional isomer, potentially altering both synthetic reactivity and target binding [1]. The free base and hydrochloride salt forms differ in molecular weight (189.18 vs. 225.64 g/mol), storage requirements, and solubility, making them non-interchangeable in stoichiometric calculations and experimental protocols . Procurement without rigorous stereochemical and salt-form specification risks irreproducible results, wasted synthesis campaigns, and invalid SAR conclusions .

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: Quantitative Differentiation Evidence Guide


Enantiomeric Purity Specification: S-Enantiomer Demonstrates Higher Minimum Purity Than the R-Enantiomer Across Commercial Suppliers

The (S)-enantiomer hydrochloride salt is consistently offered at 97–98% purity across multiple reputable suppliers, whereas the (R)-enantiomer free base is listed at a minimum purity of 95% by AKSci . This 2–3 percentage point difference in stated minimum purity may reflect differences in synthetic accessibility or purification efficiency between the two enantiomers, and is a concrete procurement consideration when batch-to-batch reproducibility is critical . Note that this is a comparison of vendor-specified purity floors, not a direct head-to-head analytical measurement.

Chiral purity Enantiomeric excess Procurement specification

Patent-Validated Enantiomeric Relevance: The (R)-Enantiomer Is Specifically Claimed as a Key Building Block in a Kinase Inhibitor Patent, Demonstrating That Chirality Matters for Drug Discovery Outcomes

US Patent Application US20240051956, Example 72, explicitly claims a pyrido[4,3-d]pyrimidin-7-one kinase inhibitor constructed using the (R)-enantiomer of 1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine as the chiral amine building block [1]. The patent does not claim or exemplify the (S)-enantiomer for this specific inhibitor chemotype, establishing a precedent that the stereochemical configuration directly determines whether the compound is useful for a given drug discovery scaffold [2]. This demonstrates that purchasing the (S)-enantiomer without confirming its suitability for a specific target scaffold could lead to inactive or suboptimal analogs.

Kinase inhibitor Chiral building block Patent specificity

Salt Form Determines Storage Stability and Handling Requirements: Hydrochloride Salt Requires Controlled Cold Storage While Free Base Can Be Stored at Ambient Temperature

The hydrochloride salt (CAS 2703745-91-7) requires storage under inert atmosphere at 2–8°C according to Alfa Chemistry's specifications, while the free base (CAS 1389366-49-7) is specified by AKSci for long-term storage in a cool, dry place at ambient temperature . This difference in storage requirements reflects the higher hygroscopicity and potential for degradation of the hydrochloride salt under ambient conditions, and directly impacts shipping, handling, and laboratory storage logistics .

Salt form selection Storage stability Laboratory handling

Computed Physicochemical Properties Are Nearly Identical Between Enantiomers, but the Hydrochloride Salt Form Offers Meaningfully Different LogP

Both the (S)- and (R)-enantiomer free bases share identical computed XLogP3 values of 1.9 and topological polar surface area (tPSA) of 26 Ų, as reported by PubChem [1]. However, the hydrochloride salt form (CAS 2703745-91-7) has a vendor-reported LogP of approximately 2.05, reflecting the contribution of the chloride counterion to overall lipophilicity . This ~0.15 LogP unit difference, while modest, can influence solubility, permeability, and partitioning behavior in biological assays, making salt form selection a relevant parameter for in vitro pharmacology [2].

Physicochemical properties Lipophilicity Salt form differentiation

Classification as a Difluoromethylation Agent Distinguishes This Compound from General-Purpose Chiral Amine Building Blocks

Alfa Chemistry explicitly categorizes this compound under 'Difluoromethylation Agents,' distinguishing it from generic chiral amine building blocks . This classification signals that the compound's embedded difluoromethyl group can serve as a synthetic handle for further radical or nucleophilic difluoromethylation reactions, in addition to its primary amine functionality . In contrast, the positional isomer (S)-1-(4-(difluoromethyl)-2-fluorophenyl)ethanamine is not typically categorized as a difluoromethylation agent by the same suppliers, suggesting that the 3-CF₂H-2-F substitution pattern may confer unique reactivity in radical difluoromethylation cascades .

Difluoromethylation Synthetic utility Reagent classification

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral SAR Exploration in Kinase Inhibitor Programs Requiring Defined α-Difluoromethyl Amine Stereochemistry

As demonstrated by US Patent US20240051956, the (R)-enantiomer of this compound has been specifically employed as a chiral building block for pyrido[4,3-d]pyrimidin-7-one kinase inhibitors [1]. Research groups exploring the (S)-enantiomer as a comparator for stereochemistry-activity relationship studies should procure the (S)-enantiomer with documented enantiomeric purity (≥97%) to ensure valid SAR conclusions. The patent precedent establishes that chirality at the benzylic amine center is not interchangeable for this chemotype, making the (S)-enantiomer a necessary control compound in any medicinal chemistry program investigating both enantiomers .

Difluoromethylation-Mediated Library Synthesis Using a Bifunctional Chiral Building Block

The compound's dual functionality—a primary chiral amine and an aromatic difluoromethyl group—enables its use as a bifunctional building block in diversity-oriented synthesis. Alfa Chemistry categorizes this compound under 'Difluoromethylation Agents,' indicating that the embedded CF₂H group can participate in radical difluoromethylation cascades [1]. Synthetic chemistry groups constructing fluorinated small-molecule libraries can leverage this dual reactivity to reduce step count: the amine serves as a point of diversification (e.g., via amide coupling or reductive amination), while the difluoromethyl group can be further functionalized under radical conditions . The (S)-enantiomer specifically provides homochiral products for stereochemically pure library members.

In Vitro Pharmacology Requiring Salt Form Control for Reproducible Solubility and Permeability Data

The hydrochloride salt form (CAS 2703745-91-7, MW 225.64) offers a vendor-reported LogP of ~2.05, while the free base (CAS 1389366-49-7, MW 189.18) has a computed XLogP3 of 1.9 [1]. Although this difference is modest (~0.15 LogP units), it can influence compound behavior in cellular permeability and protein-binding assays. Procurement protocols for in vitro pharmacology should specify the exact salt form and document the batch-specific purity (97–98%) to ensure inter-experimental reproducibility . The hydrochloride salt's requirement for inert atmosphere storage at 2–8°C must be factored into compound management logistics .

Method Development and Analytical Reference Standard Procurement for Chiral Purity Assessment

Given that the (S)- and (R)-enantiomers share identical molecular formula, molecular weight, and computed physicochemical properties (XLogP3 = 1.9, tPSA = 26 Ų) [1], chromatographic separation of enantiomers requires chiral stationary phases and optimized mobile phase conditions. Procurement of both enantiomers as reference standards—(S)-enantiomer at 97–98% purity and (R)-enantiomer at 95–97% purity —enables the development and validation of chiral HPLC or SFC methods for enantiomeric excess determination in asymmetric synthesis campaigns. The 2–3 percentage point purity differential between commercially available batches of each enantiomer should be accounted for when establishing method detection limits.

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